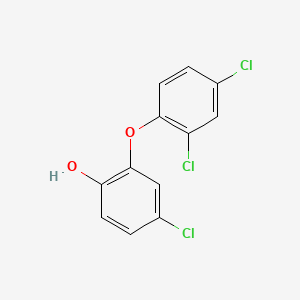
4-Chloro-2-(2,4-dichlorophenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is widely used for its broad-spectrum antimicrobial properties, making it a common ingredient in various personal care products such as soaps, toothpastes, and deodorants . Triclosan was first developed in the 1960s and has since been incorporated into numerous consumer products due to its effectiveness in reducing bacterial contamination .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with 4-chlorophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2,4-dichlorophenol attacks the chlorinated aromatic ring of 4-chlorophenol . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of triclosan involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography . The final product is obtained as a white crystalline solid with a melting point of 55-60°C[4][4].
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can lead to the formation of less chlorinated phenols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are frequently used.
Major Products
Oxidation: Chlorinated dioxins and other chlorinated by-products.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-(2,4-dichlorophenoxy)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The antimicrobial action of 4-Chloro-2-(2,4-dichlorophenoxy)phenol is primarily due to its ability to inhibit the enoyl-acyl carrier protein (ACP) reductase enzyme, which is essential for fatty acid synthesis in bacteria . By blocking this enzyme, triclosan disrupts the bacterial cell membrane, leading to cell death. Additionally, triclosan can induce cytochrome P450 enzymes, which are involved in its metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triclocarban: Another antimicrobial agent with a similar mechanism of action but different chemical structure.
Chlorhexidine: A more potent antimicrobial agent used in medical settings.
Hexachlorophene: An older antimicrobial agent with higher toxicity.
Uniqueness
4-Chloro-2-(2,4-dichlorophenoxy)phenol is unique due to its broad-spectrum antimicrobial activity and its widespread use in consumer products. Unlike some other antimicrobial agents, it is effective at low concentrations and has a relatively low toxicity profile .
Propriétés
Numéro CAS |
29098-85-9 |
|---|---|
Formule moléculaire |
C12H7Cl3O2 |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
4-chloro-2-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H |
Clé InChI |
SOLHLLBMOQIIJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)OC2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















